molecular formula C8H12Br2O B13575666 (1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo

(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo

Cat. No.: B13575666
M. Wt: 283.99 g/mol
InChI Key: OUPZIIVEHFFXQS-KVFPUHGPSA-N
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Description

(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[421]nonane,endo is a bicyclic compound characterized by the presence of two bromine atoms and an oxabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo typically involves the bromination of a precursor compound. One common method involves the reaction of 9-oxabicyclo[4.2.1]nonane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, leading to the formation of the dibromo derivative.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters, such as temperature, concentration of reactants, and reaction time, to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of oxo derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, or primary amines. These reactions are typically carried out in polar solvents such as water or alcohols.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

    Substitution Reactions: Products include hydroxylated or aminated derivatives.

    Reduction Reactions: The major product is the dihydro derivative.

    Oxidation Reactions: Products include oxo derivatives with varying degrees of oxidation.

Scientific Research Applications

(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the oxabicyclo structure play a crucial role in its binding affinity and specificity. The compound may exert its effects by modulating the activity of specific enzymes or by interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,5S,6S)-2,5-diiodo-9-oxabicyclo[4.2.1]nonane: Similar structure but with iodine atoms instead of bromine.

    (1R,2R,5S,6S)-9-oxabicyclo[4.2.1]nonane-2,5-diol: Contains hydroxyl groups instead of bromine atoms.

Uniqueness

(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential biological activity compared to its analogs. The oxabicyclo structure also contributes to its unique properties and applications.

Properties

Molecular Formula

C8H12Br2O

Molecular Weight

283.99 g/mol

IUPAC Name

(1S,2S,5R,6R)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane

InChI

InChI=1S/C8H12Br2O/c9-5-1-2-6(10)8-4-3-7(5)11-8/h5-8H,1-4H2/t5-,6+,7-,8+

InChI Key

OUPZIIVEHFFXQS-KVFPUHGPSA-N

Isomeric SMILES

C1C[C@H]2[C@H](CC[C@H]([C@@H]1O2)Br)Br

Canonical SMILES

C1CC2C(CCC(C1O2)Br)Br

Origin of Product

United States

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